molecular formula C17H20BrNO2 B6116211 N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

Cat. No.: B6116211
M. Wt: 350.2 g/mol
InChI Key: OVUACIHAFHODTA-UHFFFAOYSA-N
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Description

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE is an organic compound that features a brominated benzyl group and a dimethylphenyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE typically involves the following steps:

    Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzyl bromide.

    Amine Formation: The brominated intermediate is then reacted with 3,4-dimethylphenylamine in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium azide, potassium thiocyanate, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: De-brominated amine.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used in drug development, it may target specific receptors or enzymes in the body, modulating their activity to achieve a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE: can be compared to other brominated benzylamines and dimethylphenylamines.

    N-(2-BROMO-4-METHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE: Similar structure but with one less methoxy group.

    N-(2-CHLORO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-11-5-6-14(7-12(11)2)19-10-13-8-16(20-3)17(21-4)9-15(13)18/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUACIHAFHODTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2Br)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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